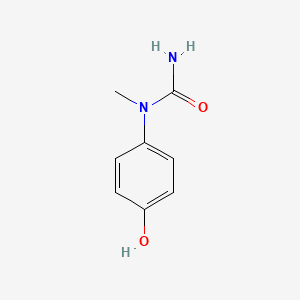

1-(4-Hydroxyphenyl)-1-methylurea

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Chemical and Biological Research

Urea derivatives are of significant interest in modern chemical and biological research due to the versatile nature of the urea functionality. nih.govnih.govchem-space.com This group can form multiple stable hydrogen bonds, a critical feature for interacting with biological targets like proteins and receptors. nih.gov This capability has led to the extensive use of urea-containing compounds in medicinal chemistry and drug design to fine-tune the properties of potential therapeutic agents. nih.govchem-space.comacs.org

The applications of urea derivatives extend beyond medicine into materials science and organocatalysis. nih.gov Their ability to form strong, directional hydrogen bonds makes them valuable building blocks for creating supramolecular assemblies and polymers with specific and desirable properties.

In the realm of medicinal chemistry, numerous clinically approved therapies contain the urea functionality. nih.govchem-space.comacs.org Aryl urea derivatives, in particular, have been investigated for a wide range of biological activities, including as anticancer, anticonvulsant, antimicrobial, and antiviral agents. researchgate.net The urea moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to establish key drug-target interactions and its synthetic versatility. frontiersin.org

Historical Trajectory and Evolution of Research Involving 1-(4-Hydroxyphenyl)-1-methylurea and Closely Related Compounds

The study of urea and its derivatives has a rich history, beginning with Friedrich Wöhler's synthesis of urea from inorganic compounds in 1828, a landmark event in the history of chemistry. scitepress.org This discovery challenged the prevailing theory of vitalism and opened the door to the laboratory synthesis of organic molecules. scitepress.org

Early research focused on the fundamental synthesis and properties of urea itself. Over time, chemists began to explore derivatives of urea, including aryl ureas, for their potential biological activities. The synthesis of aryl urea derivatives has been a subject of interest for many years, with medicinal chemists exploring their various biological activities. researchgate.net

The development of synthetic methodologies has been crucial to the advancement of research in this area. Traditional methods for synthesizing urea derivatives often involved the use of toxic reagents like phosgene (B1210022) and isocyanates. nih.gov Consequently, a significant area of research has been the development of safer and more environmentally friendly synthetic routes. nih.gov

Research on specific hydroxyphenyl urea derivatives has been driven by the desire to create compounds with tailored properties. For example, studies have explored the synthesis and biological evaluation of novel urea derivatives with hydroxyphenyl substituents for their potential antiproliferative and antioxidant activities. nih.gov The presence of the hydroxyl group on the phenyl ring offers a site for further chemical modification and can influence the compound's biological interactions.

Identification of Current Research Gaps and Emerging Avenues for Scholarly Inquiry on this compound

While the broader class of urea derivatives has been extensively studied, specific compounds like this compound present opportunities for more focused investigation. A key area for future research is the continued exploration of its potential biological activities. Given that many aryl urea compounds exhibit a range of pharmacological actions, a thorough screening of this compound against various biological targets could uncover novel therapeutic applications. researchgate.net

Another promising avenue is the development of novel synthetic methodologies. While general methods for urea synthesis exist, optimizing these for the specific and efficient production of this compound could be beneficial. This includes the exploration of greener and more sustainable synthetic strategies to avoid the use of hazardous reagents. nih.gov

Furthermore, there is a need for more in-depth studies on the structure-activity relationships (SAR) of this compound and its analogs. By systematically modifying the structure of the molecule and evaluating the resulting changes in biological activity, researchers can gain a better understanding of the key molecular features responsible for its effects. This knowledge is crucial for the rational design of more potent and selective compounds.

The potential of this compound as a building block in materials science is another area ripe for exploration. Its ability to form hydrogen bonds could be harnessed to create novel polymers, gels, or other materials with unique properties. Investigating its self-assembly behavior and its ability to form supramolecular structures could lead to new applications in areas such as nanotechnology and smart materials.

Finally, detailed physicochemical characterization of this compound is essential. While some basic properties are known, a comprehensive understanding of its solubility, stability, and other physical characteristics is necessary to support its development for any potential application. chemicalbook.com

Table of Research Findings on Urea Derivatives

| Research Area | Key Findings |

|---|---|

| Medicinal Chemistry | The urea functional group is a key component in numerous bioactive compounds and clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets. nih.govnih.govchem-space.comacs.org |

| Biological Activities | Aryl urea derivatives have been shown to possess a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties. researchgate.net |

| Synthetic Chemistry | Traditional synthesis methods often involve hazardous reagents, leading to ongoing research into safer and more sustainable synthetic routes for urea derivatives. nih.gov |

| Materials Science | The hydrogen-bonding capabilities of the urea moiety make it a valuable component for the design of supramolecular assemblies and functional materials. nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Urea |

| Phosgene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMQZCPLAYDHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for 1 4 Hydroxyphenyl 1 Methylurea and Its Analogs**

Optimization of Established Synthetic Routes for 1-(4-Hydroxyphenyl)-1-methylurea

Established methods for synthesizing N,N'-disubstituted ureas typically involve the reaction of a secondary amine with an isocyanate or a carbamoyl (B1232498) chloride. For this compound, a common route would involve the reaction of N-methyl-4-aminophenol with a suitable carbamoylating agent. Optimization of these routes focuses on improving reaction conditions, catalyst efficacy, and the influence of the solvent system to maximize yield and purity.

The choice of catalyst is crucial in modern organic synthesis for enhancing reaction rates and directing selectivity. In the context of urea (B33335) synthesis, particularly in phosgene-free routes, various catalytic systems have been investigated. For instance, the synthesis of N-aryl carbamates, which are key precursors to the isocyanates needed for urea formation, can be achieved through the alcoholysis of N-aryl ureas. Studies have shown that basic metal oxides and organocatalysts can effectively promote this transformation. researchgate.net

A comparison of catalysts for the methanolysis of N-phenylurea revealed that while catalysts like KOH led to the undesired aniline (B41778) byproduct, a dimeric phosphazene organocatalyst and heterogeneous CaO nanoparticles showed high selectivity (around 90%) for the desired N-phenyl O-methyl carbamate (B1207046) at nearly complete conversion. researchgate.net Such catalytic systems offer a promising avenue for producing the isocyanate precursors required for this compound synthesis under milder, phosgene-free conditions.

Furthermore, copper(I) catalysis has been shown to facilitate multicomponent reactions involving isocyanates for the synthesis of complex molecules. nih.gov Organocatalysts, such as triazabicyclodecene (TBD), are effective in the chemo- and regioselective addition of amines to cyclic carbonates, representing another isocyanate-free pathway to related structures. researchgate.netnih.gov The application of these catalytic principles could significantly enhance the efficacy of synthetic routes to this compound.

The solvent medium can profoundly influence the outcome of a chemical reaction, affecting reaction rates, equilibria, and even the regioselectivity of product formation. In the synthesis of urea derivatives and their precursors, a high degree of solvent dependency has been observed.

For example, in the catalyzed N-functionalization of certain heterocycles, product yields varied dramatically with the solvent used. mdpi.comresearchgate.net A study demonstrated that the yield of a particular N-functionalized product was 70% in chloroform, 48% in 1,2-dichloroethane, but 0% in acetonitrile, highlighting the critical role of the solvent environment. mdpi.comresearchgate.net This effect is often attributed to the solvent's ability to stabilize or destabilize reactants, transition states, and products through specific interactions like hydrogen bonding or general polarity effects.

In reactions involving ambident nucleophiles (molecules with two or more reactive sites), the solvent can dictate the site of reaction. A study on ring-closing reactions noted that a polar protic solvent mixture like ethanol-water could solvate a nucleophilic nitrogen atom via hydrogen bonding, thereby promoting the less-encumbered sulfur atom to act as the more effective nucleophile. nih.gov This principle is directly relevant to the synthesis of this compound from precursors like 4-aminophenol (B1666318), where selective N-alkylation and subsequent N-carbamoylation are required over O-functionalization of the phenolic group. The choice between aprotic polar solvents (e.g., DMF, acetonitrile) and nonpolar or protic solvents can thus be a key parameter for optimizing purity and yield.

Table 1: Effect of Solvent on the Yield of N-Functionalized Benzoxazolone

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Chloroform | 4.8 | 70 |

| 1,2-Dichloroethane | 10.4 | 48 |

| Acetonitrile | 37.5 | 0 |

Data sourced from a study on the solvent-dependent N-functionalization of tautomerizable heterocycles. mdpi.comresearchgate.net

Understanding the reaction mechanism is fundamental to optimizing a synthetic process. The conventional synthesis of ureas via the reaction of an amine with an isocyanate proceeds through a straightforward nucleophilic addition mechanism. However, more nuanced pathways have been elucidated for alternative and novel synthetic routes.

One such mechanism involves the use of sterically hindered trisubstituted ureas as "masked isocyanates." nih.gov These compounds can dissociate under neutral conditions to generate a transient isocyanate intermediate, which is then trapped by a nucleophile. This process is believed to proceed through a zwitterionic precursor, which expels a dialkylamine to liberate the reactive isocyanate. nih.gov

Another important mechanistic pathway is the Staudinger–aza-Wittig reaction. In this sequence, an azide (B81097) reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane intermediate. This intermediate can then react with carbon dioxide to generate an isocyanate in situ, which subsequently reacts with an amine to form the desired urea. beilstein-journals.org This method avoids the handling of toxic phosgene (B1210022) or the direct use of isocyanates. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of urea derivatives to minimize the environmental footprint of chemical manufacturing. This involves the use of safer solvents, maximizing the incorporation of reactant atoms into the final product, and reducing waste.

Traditional syntheses of urea derivatives often rely on hazardous reagents like phosgene and volatile organic solvents. organic-chemistry.orgniscpr.res.in Modern approaches seek to replace these with more environmentally benign alternatives.

Aqueous-Phase Synthesis: A significant advancement in the green synthesis of N-substituted ureas is the use of water as a solvent. rsc.orgrsc.org A simple and efficient method involves the reaction of amines with potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgrsc.org This methodology has been shown to be scalable and applicable to a wide variety of amines, producing N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. rsc.orgrsc.org For the synthesis of this compound, this would involve reacting N-methyl-4-aminophenol with potassium isocyanate in an aqueous medium. The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and yields. rsc.org

Solvent-Free Synthesis: Solvent-free reaction conditions represent another key strategy in green chemistry. mdpi.com These methods reduce pollution, lower costs, and simplify the process. Two notable solvent-free approaches for urea synthesis are:

Microwave-assisted synthesis: This technique can significantly accelerate the reaction, leading to the rapid formation of N,N'-diarylureas from primary aryl amines and a carbonyl source under solvent-free conditions. niscpr.res.in The reactions are often complete in minutes compared to hours for conventional heating methods. niscpr.res.in

Mechanochemical synthesis (Grinding): The synthesis of ureas can be achieved by simply grinding the reactants together at room temperature. mdpi.com This method is highly efficient, environmentally friendly, and can be applied to the synthesis of various N-substituted ureas. For instance, α-amino nitrile-derived ureas have been successfully synthesized by mixing the reactants with a minimal amount of a solvent which is then evaporated, followed by reaction in a solvent-free state. csic.es

These solvent-free and aqueous-phase methods offer significant advantages over traditional routes by reducing or eliminating the use of hazardous organic solvents, thus aligning with the core principles of green chemistry. sciengine.com

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The goal is to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

A common route to phenylureas involves the reaction of an aniline with urea. chemicalbook.com To illustrate atom economy, let's consider a plausible synthesis of this compound from N-methyl-4-aminophenol and a carbonyl source. A green synthetic approach could utilize carbon dioxide (CO2) as a C1 building block, which is an abundant and non-toxic reagent. researchgate.netrsc.org

Illustrative Atom Economy Calculation:

Let's consider the synthesis of this compound from N-methyl-4-aminophenol and urea.

Reaction: C₇H₉NO + CH₄N₂O → C₈H₁₀N₂O₂ + NH₃

Molecular Weights:

N-methyl-4-aminophenol (C₇H₉NO): 123.15 g/mol

Urea (CH₄N₂O): 60.06 g/mol

this compound (C₈H₁₀N₂O₂): 166.18 g/mol

Ammonia (NH₃): 17.03 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (166.18 / (123.15 + 60.06)) x 100 ≈ 90.7%

This high atom economy indicates that most of the atoms from the reactants are incorporated into the final product. However, traditional methods often use phosgene or its substitutes, which can generate significant inorganic salt waste, leading to a lower atom economy. researchgate.netnih.gov

Waste Minimization: Waste minimization in the manufacturing of this compound focuses on several key areas:

Avoiding toxic reagents and byproducts: Replacing hazardous chemicals like phosgene with safer alternatives such as urea or CO2 eliminates the production of toxic byproducts. researchgate.netnih.gov

Catalytic processes: The use of catalysts, especially in small quantities, can improve reaction efficiency and reduce the need for stoichiometric reagents that end up as waste. organic-chemistry.org Ruthenium pincer complexes, for example, have been used for urea synthesis from methanol (B129727) and amines, producing only hydrogen as a byproduct. organic-chemistry.org

Recycling of materials: In industrial processes, the recycling of solvents, catalysts, and unreacted starting materials is crucial for minimizing waste and improving cost-effectiveness. researchgate.net The production of urea from refuse and domestic waste is an example of utilizing waste streams as starting materials. google.com

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Synthesis of Isotopically Labeled this compound for Advanced Research Applications

Isotopically labeled compounds, where one or more atoms are replaced by their isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), are invaluable tools in advanced research. clearsynth.com They are used in metabolic studies, mechanistic investigations, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can provide crucial insights into its biological and chemical behavior.

Synthesis of ¹³C-Labeled this compound:

A common strategy for introducing a ¹³C label is to use a labeled precursor in the synthesis. fas.org For example, ¹³C-methyl-labeled this compound could be synthesized using ¹³C-labeled methyl iodide.

A plausible synthetic route could involve:

Reaction of 4-aminophenol with a suitable protecting group for the hydroxyl and amino functionalities.

N-methylation using ¹³C-methyl iodide to introduce the isotopic label.

Deprotection of the amino group.

Reaction with a carbonyl source (e.g., potassium isocyanate) to form the urea moiety.

Final deprotection of the hydroxyl group to yield ¹³C-labeled this compound.

Palladium-catalyzed C(sp³)–H functionalization is another advanced method for introducing ¹³C-methyl groups into molecules. rsc.org

Synthesis of Deuterium-Labeled this compound:

Deuterium labeling can be achieved through various methods, including catalytic exchange reactions. clearsynth.comuni-saarland.de

Labeling the methyl group: N-(4-hydroxyphenyl)urea could be reacted with a deuterated methylating agent.

Labeling the phenyl ring: Deuterium atoms can be introduced onto the aromatic ring of this compound via a metal-catalyzed hydrogen-deuterium exchange reaction. This often involves the use of a suitable catalyst (e.g., iridium-based Crabtree's catalyst) and a deuterium source like deuterium gas (D₂) or heavy water (D₂O). nih.gov The specific positions of deuterium incorporation can sometimes be directed by the catalyst and reaction conditions. beilstein-journals.org

The synthesis of these labeled compounds requires specialized techniques and careful purification to ensure high isotopic enrichment and chemical purity. The resulting isotopomers are essential for sophisticated analytical studies, such as those employing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net

**advanced Structural Elucidation and Conformational Analysis of 1 4 Hydroxyphenyl 1 Methylurea**

Single-Crystal X-ray Diffraction Studies of 1-(4-Hydroxyphenyl)-1-methylurea Polymorphs and Cocrystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD study of this compound would yield critical information, including bond lengths, bond angles, and torsion angles, unequivocally confirming its molecular structure.

Furthermore, this technique is essential for the identification and characterization of polymorphs—different crystalline forms of the same compound—and cocrystals, which are crystalline structures composed of the target molecule and a coformer. Polymorphism and cocrystallization can significantly influence the physicochemical properties of a compound, such as its solubility, melting point, and stability.

A thorough investigation would involve screening for different crystalline forms of this compound by varying crystallization conditions (e.g., solvent, temperature, and rate of cooling). Any resulting crystals would be analyzed by SCXRD to determine their crystal systems, space groups, and unit cell dimensions, and to elucidate their packing motifs and intermolecular interactions, particularly hydrogen bonding.

Despite a comprehensive search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound, its polymorphs, or its cocrystals were found.

Illustrative Data Table for Hypothetical SCXRD Analysis

| Parameter | Hypothetical Polymorph A | Hypothetical Cocrystal B (with Coformer X) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 5.432 | 12.345 |

| c (Å) | 15.678 | 18.765 |

| α (°) | 90 | 90 |

| β (°) | 95.67 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 855.4 | 1954.3 |

| Z | 4 | 8 |

| Key H-Bonds | O-H···O=C, N-H···O | O-H···N(coformer), N-H···O(coformer) |

Note: The data in this table is for illustrative purposes only and does not represent experimental findings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) techniques are required to probe the detailed conformational preferences and through-bond and through-space connectivities.

A suite of 2D NMR experiments would be essential for the complete assignment of proton and carbon signals and for understanding the spatial arrangement of the atoms in this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. For this compound, this would confirm the connectivity of the aromatic protons on the hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for establishing the connectivity across the urea (B33335) linkage and the attachment of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) is key for conformational analysis as it identifies protons that are close to each other in space, irrespective of their through-bond connectivity. For this molecule, NOESY could reveal the preferred orientation of the hydroxyphenyl ring relative to the urea moiety.

A detailed search of the scientific literature did not yield any published 2D NMR data for this compound.

Illustrative Data Table for Hypothetical 2D NMR Correlations

| Proton (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) | Key NOESY Correlations (δH) |

|---|---|---|---|---|

| Aromatic H (ortho to OH) | Aromatic H (meta to OH) | Aromatic C | C(ipso-OH), C(ipso-N), C(ortho) | Aromatic H (meta to OH) |

| Aromatic H (meta to OH) | Aromatic H (ortho to OH) | Aromatic C | C(ipso-N), C(meta) | Aromatic H (ortho to OH), Methyl H |

| Methyl H | - | Methyl C | C(ipso-N), C=O | Aromatic H (meta to OH) |

| NH₂ | - | - | C=O | - |

| OH | - | - | C(ipso-OH) | Aromatic H (ortho to OH) |

Note: The data in this table is for illustrative purposes only and does not represent experimental findings.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, making it an invaluable tool for studying both crystalline and amorphous forms of a compound. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Differences in the chemical shifts observed in ssNMR spectra of different polymorphs can reveal subtle changes in molecular conformation and crystal packing. This technique can also provide insights into the dynamics of the molecule in the solid state.

No specific solid-state NMR studies for this compound were found in the reviewed literature.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions, especially hydrogen bonding.

For this compound, the FT-IR and Raman spectra would be characterized by specific bands corresponding to the vibrations of its functional groups:

O-H stretching of the phenolic hydroxyl group.

N-H stretching of the urea's primary amine.

C=O stretching (Amide I band) of the urea group.

N-H bending (Amide II band) coupled with C-N stretching.

Aromatic C-H and C=C stretching of the phenyl ring.

C-N stretching vibrations.

The positions, shapes, and intensities of these bands, particularly the O-H, N-H, and C=O stretching bands, are highly sensitive to hydrogen bonding. A red shift (shift to lower wavenumber) in these bands typically indicates involvement in hydrogen bonding. By comparing the spectra of dilute solutions (where intermolecular hydrogen bonding is minimized) with those of concentrated solutions or the solid state, the extent and nature of hydrogen bonding can be inferred.

No detailed FT-IR or Raman spectroscopic studies with vibrational assignments for this compound have been published.

Illustrative Data Table for Hypothetical Vibrational Spectroscopy Analysis

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Solid) | Comments |

|---|---|---|

| O-H stretch | 3200-3400 | Broad, indicative of hydrogen bonding |

| N-H asymmetric stretch | ~3400 | |

| N-H symmetric stretch | ~3300 | |

| Aromatic C-H stretch | 3000-3100 | |

| C=O stretch (Amide I) | 1630-1660 | Lowered by hydrogen bonding |

| N-H bend (Amide II) | 1590-1620 | |

| Aromatic C=C stretch | 1450-1600 |

Note: The data in this table is for illustrative purposes only and does not represent experimental findings.

Computational Methods for Conformational Landscape Exploration

Computational chemistry provides powerful tools for exploring the conformational landscape of a molecule, identifying low-energy conformers, and predicting their relative stabilities. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to optimize the geometry of different conformers and calculate their energies.

For this compound, a systematic conformational search could be performed by rotating the single bonds, particularly the C-N bond connecting the phenyl ring to the urea moiety and the C-N bond of the methyl group. The potential energy surface could be scanned to identify all local minima, which correspond to stable conformers. The relative energies of these conformers would indicate their population at a given temperature.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental data can aid in the assignment of spectra and the validation of the computed conformations.

No specific computational studies on the conformational analysis of this compound were identified in the literature.

Illustrative Data Table for Hypothetical Computational Conformational Analysis

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| 1 (Global Minimum) | 30 | 0.00 | 4.5 |

| 2 | 150 | 1.2 | 3.8 |

| 3 | -90 | 2.5 | 5.1 |

Note: The data in this table is for illustrative purposes only and does not represent experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory is a quantum mechanical method used to determine the optimized, lowest-energy geometry of a molecule. By solving the Schrödinger equation within the DFT framework, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like this compound, these calculations would reveal the most stable arrangement of its atoms in a vacuum or implicit solvent.

Illustrative DFT-Calculated Geometrical Parameters:

Below is a hypothetical table of optimized geometrical parameters for the ground state of this compound, as would be determined by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.25 | |

| C-N (amide, phenyl side) | 1.38 | |

| C-N (amide, methyl side) | 1.36 | |

| N-C (phenyl) | 1.43 | |

| N-C (methyl) | 1.46 | |

| C-O (hydroxyl) | 1.37 | |

| **Bond Angles (°) ** | ||

| O=C-N (phenyl side) | 122.0 | |

| O=C-N (methyl side) | 121.5 | |

| N-C-N | 116.5 | |

| C-N-C (phenyl) | 120.0 | |

| Dihedral Angles (°) | ||

| Phenyl Ring - Urea Plane | 35.0 |

Note: These values are representative examples for illustrative purposes and are not derived from actual published research on this compound.

Molecular Dynamics (MD) Simulations for Dynamic Conformations and Solvation Effects

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, such as in a solvent like water.

For this compound, MD simulations would be crucial for understanding how the molecule behaves in a physiological context. These simulations can reveal:

Conformational Flexibility: How bond lengths, angles, and dihedral angles fluctuate over time. This includes rotation around single bonds, which can lead to different transient conformations.

Solvation Structure: How solvent molecules, particularly water, arrange themselves around the solute. The hydroxyl and carbonyl groups of this compound are expected to form hydrogen bonds with water, and MD simulations can quantify the number and lifetime of these interactions.

Hydrophobic Effects: The interaction of the phenyl and methyl groups with the surrounding water network.

Illustrative MD Simulation Findings:

An MD simulation of this compound in an aqueous solution would likely reveal the formation of a stable hydration shell. The number of water molecules in the first solvation shell and their average distance from key functional groups can be calculated from the simulation trajectory.

| Functional Group | Average Number of Water Molecules (in first solvation shell) | Average Distance (Å) |

| Carbonyl Oxygen (C=O) | 3 - 4 | 2.8 |

| Hydroxyl Group (-OH) | 2 - 3 | 2.7 |

| Amide N-H | 1 - 2 | 2.9 |

Note: This data is hypothetical and serves to illustrate the type of information gained from MD simulations. Specific research on this compound is required for actual values.

**computational and Theoretical Investigations of 1 4 Hydroxyphenyl 1 Methylurea**

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of a molecule's electronic structure. These studies are used to determine various reactivity descriptors that explain the molecule's stability and reaction tendencies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For 1-(4-Hydroxyphenyl)-1-methylurea, the FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl group, particularly the oxygen atom and the aromatic ring. The LUMO, conversely, would likely be distributed across the urea (B33335) moiety. These orbitals indicate the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative data typical for a molecule of this type, as specific experimental or calculated values for this exact compound are not publicly available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | ELUMO - EHOMO; correlates with chemical stability and reactivity. |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, an EPS map would highlight specific reactive sites:

Negative Regions (Red/Yellow): Expected around the oxygen atoms of the hydroxyl and urea groups, which possess high electron density due to lone pairs. These areas are potential sites for hydrogen bonding.

Positive Regions (Blue): Expected around the hydrogen atoms of the phenolic hydroxyl group and the N-H of the urea group. These electron-deficient sites are strong hydrogen bond donors.

Neutral Regions (Green): The carbon atoms of the phenyl ring and the methyl group would likely show a more neutral potential.

Understanding the EPS map is crucial for predicting non-covalent interactions, such as those involved in ligand-receptor binding. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a ligand, such as this compound, binds to a biological target, typically a protein. nih.govnih.gov These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy. This evaluation is performed using a "scoring function," which is an algorithm that estimates the binding affinity (the strength of the binding). nih.gov Binding affinity is often expressed in kcal/mol, with more negative values indicating a stronger and more favorable interaction. nih.govmdpi.com

While specific docking studies on this compound are not widely published, a study on the related compound 1,3-bis(p-hydroxyphenyl)urea provides a relevant example of this process. In an in-silico analysis, this compound was docked against anti-inflammatory targets like Cyclooxygenase-1 (COX-1) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The results showed significant binding affinities, suggesting its potential as an inhibitor. researchgate.net

Table 2: Example Binding Affinities for a Related Compound (1,3-bis(p-hydroxyphenyl)urea) with Inflammatory Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| COX-1 | 1CQE | -7.0 | TYR 385, SER 530, ARG 120, GLN 192 |

| TNF-α | 2AZ5 | -7.1 | TYR 119, TYR 59, GLY 121, LEU 120 |

Source: Data derived from an in-silico analysis of 1,3-bis(p-hydroxyphenyl)urea. researchgate.net

This type of analysis for this compound would similarly predict its binding energy and key interactions within a target's active site, guiding further experimental validation.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of both the ligand and the protein over time upon binding. nih.gov This analysis is crucial because proteins are flexible, and their shape can change to accommodate a ligand, a phenomenon known as "induced fit."

An MD simulation of a this compound-protein complex would analyze several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions can point to flexible loops or areas that undergo significant conformational changes upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, revealing the stability of key interactions.

These simulations can confirm the stability of the docking pose and reveal allosteric effects or other dynamic changes that are critical for the protein's function and the ligand's efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Instead of analyzing a single molecule, QSAR studies require a dataset of related molecules (derivatives) with experimentally measured activities.

For this compound derivatives, a QSAR model would be developed by:

Creating a Library of Derivatives: Synthesizing or computationally designing a series of analogs by modifying specific parts of the parent molecule (e.g., substituting the phenyl ring, altering the methyl group).

Calculating Molecular Descriptors: For each derivative, various physicochemical, electronic, and steric properties (descriptors) are calculated. Examples include LogP (lipophilicity), molecular weight, molar refractivity, and quantum chemical parameters.

Developing a Mathematical Model: Using statistical methods like Multiple Linear Regression (MLR), a model is created that correlates a combination of these descriptors with the observed biological activity (e.g., IC₅₀ value). nih.gov

The resulting QSAR equation can be used to predict the activity of new, untested derivatives and to understand which structural features are most important for enhancing activity. researchgate.net For example, a hypothetical QSAR model might show that increasing lipophilicity and adding a hydrogen bond donor at a specific position improves the inhibitory potential.

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives This table presents an illustrative QSAR equation to demonstrate the concept.

| Model Equation | pIC₅₀ = 0.5 * ClogP - 0.2 * MW + 1.5 * HBD_count + 2.1 |

|---|---|

| Parameters | |

| pIC₅₀ | The predicted biological activity (logarithmic scale). |

| ClogP | A descriptor for lipophilicity (hydrophobicity). |

| MW | Molecular Weight. |

| HBD_count | The number of hydrogen bond donors. |

| Interpretation | The positive coefficients for ClogP and HBD_count suggest that higher lipophilicity and more hydrogen bond donors are favorable for activity, while the negative coefficient for MW indicates that smaller molecules might be more potent within this series. |

Such models are invaluable for prioritizing which new compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-bis(p-hydroxyphenyl)urea |

| Cyclooxygenase-1 (COX-1) |

Descriptor Selection and Calculation for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structure of a compound and its biological activity. unc.edu A critical first step in developing a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topological, geometrical, and electronic properties.

For a molecule like this compound, a variety of descriptors would be calculated to build a robust QSAR model. These can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices and kappa shape indices. Studies on similar compounds, such as 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, have shown the significant role of topological parameters in their antimicrobial activity. nih.gov

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). Lipophilicity, in particular, has been identified as a key driver of antimalarial activity in QSAR analyses of phenylurea substituted 2,4-diamino-pyrimidines. nih.gov

The selection of descriptors is a crucial step, as irrelevant or redundant descriptors can lead to a poorly predictive model. unc.edu Often, a large number of descriptors are initially calculated and then a subset is selected using various statistical methods, such as genetic algorithms or stepwise regression, to identify the most relevant descriptors for the biological activity being studied. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Physicochemical | logP | Lipophilicity and membrane permeability |

Statistical Validation and Predictive Power of QSAR Models

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. nih.gov Validation is essential to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. kean.edu The validation process typically involves both internal and external validation techniques. researchgate.net

Internal Validation: This process assesses the robustness and stability of the model using the same dataset that was used for its development. A common internal validation method is leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This is considered the most stringent test of a QSAR model's predictive capability. kean.edu It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive power is then evaluated by comparing the predicted activities with the experimentally determined activities. Key statistical metrics used in external validation include the predicted correlation coefficient (R²pred) and the mean absolute error (MAE). unc.eduresearchgate.net A good QSAR model should have a high R²pred value and a low MAE. researchgate.net

The applicability domain (AD) of a QSAR model is also a critical aspect of its validation. The AD defines the chemical space for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may not be accurate. unc.edu

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Type of Validation | Description | Desirable Value |

|---|---|---|---|

| R² | Internal | Coefficient of determination; measures the goodness of fit of the model. | Close to 1 |

| Q² (LOO) | Internal | Cross-validated correlation coefficient; measures the internal predictive ability. | > 0.5 |

| R²pred | External | Predicted correlation coefficient for the external test set; measures the external predictive ability. | > 0.6 |

| MAE | External | Mean Absolute Error; measures the average error in prediction. | Low |

In Silico Prediction and Mechanistic Understanding of Potential Metabolic Pathways (Non-Human)

Understanding the metabolic fate of a compound is crucial in drug development. In silico tools can predict the potential metabolic pathways of a compound, providing insights into its biotransformation and potential metabolites. For this compound, these predictions would focus on non-human metabolic systems, such as those found in preclinical species like rats or in microorganisms.

Metabolism prediction software utilizes databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a molecule. For this compound, likely metabolic pathways would involve:

Phase I Reactions: These are typically oxidation, reduction, or hydrolysis reactions. The phenolic hydroxyl group could undergo glucuronidation or sulfation. The methyl group could be a site for hydroxylation. The urea moiety could potentially be hydrolyzed. For instance, in vitro stability studies of similar compounds in rat microsomes have been used to assess metabolic clearance. nih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase its water solubility and facilitate excretion.

By predicting the potential metabolites, researchers can proactively synthesize these compounds for biological testing. This is important as metabolites can sometimes be more active or have different toxicological profiles than the parent compound. Furthermore, understanding the metabolic pathways can help in designing analogs with improved metabolic stability.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable centers. nih.govmdpi.com

For this compound, a pharmacophore model could be generated based on its structure and known biological activity, or based on the structure of its target protein if known. nih.govmdpi.com This model would highlight the key features responsible for its activity, such as the phenolic hydroxyl group (a potential hydrogen bond donor/acceptor), the aromatic ring (a hydrophobic feature), and the urea group (with hydrogen bond donor and acceptor capabilities). researchgate.netmdpi.com

Once a pharmacophore model is developed and validated, it can be used for virtual screening. nih.gov Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore model and are therefore likely to have the desired biological activity. nih.govsemanticscholar.org This approach allows for the rapid identification of novel and structurally diverse "hit" compounds from vast chemical libraries containing millions of molecules. semanticscholar.orgnih.gov The hits from the virtual screen can then be prioritized for further investigation, including biological testing. nih.gov This process of analog discovery can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties compared to the original lead compound. nih.gov

**investigation of Biological Activities and Molecular Mechanisms of 1 4 Hydroxyphenyl 1 Methylurea Excluding Human Clinical Data **

In Vitro Biological Assays for Target Identification and Validation

No specific data from in vitro biological assays for 1-(4-Hydroxyphenyl)-1-methylurea, including enzyme inhibition kinetics, receptor binding assays, or cell-free biochemical assays for molecular interactions, were found in the reviewed literature. Methodologies for such assays are well-established in drug discovery and chemical biology to elucidate the mechanisms of action of novel compounds. chemicalbook.com

Enzyme Inhibition Kinetics and Mechanism

There is no available research detailing the enzyme inhibition kinetics or the mechanism by which this compound may inhibit specific enzymes. Studies on other molecules containing a phenylurea or urea (B33335) structure, such as infigratinib (B612010) or hydroxyurea, demonstrate that these moieties can be part of pharmacologically active compounds that inhibit enzymes like fibroblast growth factor receptor (FGFR) kinase or ribonucleotide reductase, respectively. nih.govguidetopharmacology.orgnih.gov However, such findings are specific to those molecules and cannot be extrapolated to this compound without direct experimental evidence.

Receptor Binding Assays and Ligand Efficacy Studies

No studies were identified that have performed receptor binding assays to determine the affinity and efficacy of this compound for any specific biological receptor. Such assays are crucial for identifying molecular targets and understanding the pharmacological profile of a compound.

Cell-Free Biochemical Assays for Molecular Interactions

There is no published data from cell-free biochemical assays that would describe the direct molecular interactions of this compound with purified proteins or other biological macromolecules. These types of assays are fundamental for validating direct binding and understanding the biochemical consequences of such interactions. chemicalbook.com

Cellular and Molecular Mechanistic Studies in Model Systems

No specific cellular or molecular mechanistic studies in model systems for this compound were found. Research on other substituted thiourea (B124793) derivatives has shown cytotoxic activity against various cancer cell lines, with mechanisms involving apoptosis induction. nih.gov However, this information pertains to different compounds and does not directly apply to this compound.

Cell Culture Models for Investigating Specific Cellular Responses

While various cell culture models are routinely used to investigate the cellular responses to chemical compounds, no publications were found that specifically used such models to study the effects of this compound. mdpi.comsbhsciences.comresearchgate.net

No data from cell viability or proliferation assays for this compound are available in the scientific literature. Assays such as MTT, WST-1, or ATP-based luminescence assays are standard methods to assess the impact of a compound on cell number and metabolic activity, providing insights into potential cytostatic or cytotoxic effects. nih.gov The absence of such data for this compound means its effect on cell viability and proliferation remains uncharacterized.

Table 1: Summary of Available Biological Activity Data for this compound

| Assay Type | Research Findings |

| Enzyme Inhibition Kinetics | No data available. |

| Receptor Binding Assays | No data available. |

| Cell-Free Biochemical Assays | No data available. |

| Cell Viability and Proliferation | No data available. |

Gene Expression and Protein Modulation Studies (e.g., Western Blot, qRT-PCR)

No specific studies detailing the effects of this compound on gene expression or protein modulation were identified in the available literature.

Intracellular Signaling Pathway Analysis (e.g., phosphorylation cascades)

Information regarding the impact of this compound on intracellular signaling pathways, such as phosphorylation cascades, is not available in the reviewed scientific literature.

Apoptosis and Necrosis Pathway Research (mechanistic focus)

No research focusing on the mechanistic role of this compound in apoptosis or necrosis pathways could be located.

Oxidative Stress Induction and Antioxidant Response Research

There are no available studies on the effects of this compound on oxidative stress induction or the cellular antioxidant response.

Immunomodulatory Activity in In Vitro Models

Research on the potential immunomodulatory activity of this compound in in vitro models has not been identified in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

No structure-activity relationship (SAR) studies specifically investigating analogs of this compound were found. Therefore, no data table on this topic can be generated.

Impact of Substituent Modifications on Biological Potency and Selectivity

Due to the absence of SAR studies for this compound and its analogs, there is no information on how substituent modifications affect its biological potency and selectivity.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model describes the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its distinct structural components, which are crucial for its potential molecular interactions and target engagement.

The primary features include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the phenolic hydroxyl group and the urea's carbonyl group act as strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atom of the phenolic hydroxyl group and the hydrogen atoms on the terminal nitrogen of the urea moiety can act as hydrogen bond donors.

Aromatic Ring (AR): The phenyl group provides a planar aromatic feature, which can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic (HY) Features: The methyl group attached to the urea nitrogen introduces a small hydrophobic feature that can fit into corresponding hydrophobic pockets within a binding site.

These features, distributed in a specific spatial orientation, define the compound's potential to bind to various biological targets. The combination of hydrogen bonding capacity and aromatic/hydrophobic characteristics is common in many enzyme inhibitors and receptor ligands. For instance, studies on other phenylurea derivatives have highlighted the importance of these features for binding activity. nih.gov

Table 1: Deduced Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Phenolic Oxygen, Carbonyl Oxygen | Interaction with donor groups (e.g., -NH, -OH) on a biological target |

| Hydrogen Bond Donor (HBD) | Phenolic Hydrogen, Amine Hydrogens | Interaction with acceptor groups (e.g., C=O, N) on a biological target |

| Aromatic Ring (AR) | Phenyl Group | π-π stacking, hydrophobic interactions |

| Hydrophobic (HY) | Methyl Group | van der Waals forces, interaction with nonpolar residues |

Chemical Reactivity, Derivatization, and Analog Synthesis of 1 4 Hydroxyphenyl 1 Methylurea

The chemical versatility of 1-(4-Hydroxyphenyl)-1-methylurea, stemming from its phenolic hydroxyl and disubstituted urea (B33335) moieties, allows for a wide range of chemical modifications. These transformations are pivotal for various research and application-driven purposes, including the development of prodrugs, targeted bioconjugates, novel polymers, and co-crystals with tailored properties.

Advanced Analytical Methodologies for Research on 1 4 Hydroxyphenyl 1 Methylurea

The accurate detection and quantification of 1-(4-Hydroxyphenyl)-1-methylurea in various matrices, along with the characterization of its metabolic fate and physicochemical properties, necessitate the use of sophisticated analytical techniques. Modern analytical chemistry offers a diverse toolkit for the comprehensive study of this compound, from high-throughput screening to detailed structural elucidation.

**environmental Fate and Degradation Studies of 1 4 Hydroxyphenyl 1 Methylurea**

Photodegradation Pathways and Kinetics under Environmental Conditions

Specific studies detailing the photodegradation pathways and kinetics of 1-(4-Hydroxyphenyl)-1-methylurea under various environmental conditions could not be identified in the reviewed literature. While photodegradation is a key process for the environmental breakdown of many phenylurea compounds, research focusing explicitly on this compound is not publicly documented.

Microbial Degradation in Environmental Systems and Identification of Microbial Metabolites

There is a lack of specific research on the microbial degradation of this compound in soil or aquatic systems. Consequently, no information is available on microbial species capable of its degradation or the identification of its microbial metabolites. Studies on other phenylurea herbicides have shown that microbial breakdown is a significant degradation pathway, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Hydrolytic Stability and Characterization of Hydrolytic Degradation Products

No experimental data on the hydrolytic stability of this compound across a range of pH values typical for environmental conditions (pH 4, 7, and 9) were found. Therefore, its persistence against hydrolysis and the identity of any potential hydrolytic degradation products remain uncharacterized.

Adsorption and Leaching Studies in Soil and Aquatic Systems

Specific data from adsorption and leaching studies for this compound in different soil types and aquatic systems are not available. Information on its mobility, potential for groundwater contamination, and binding affinity to soil and sediment particles, often expressed through coefficients like Kd and Koc, has not been documented in the public domain.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific interactions of this compound as outlined in the requested sections. Searches for synergistic and antagonistic effects, non-specific protein binding, and its effects on microbiota have not yielded any relevant data for this particular compound.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables for the following sections:

Interactions of 1 4 Hydroxyphenyl 1 Methylurea with Other Compounds and Biological Systems Mechanistic Focus

Effects on Microbiota in Controlled In Vitro or Simple Non-Human Models

Without any scientific studies on these specific aspects of 1-(4-Hydroxyphenyl)-1-methylurea, any attempt to create content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable research. Further investigation into this compound would be necessary for such an article to be written.

**future Directions and Emerging Research Avenues for 1 4 Hydroxyphenyl 1 Methylurea**

Application as a Research Tool in Chemical Biology and Mechanistic Studies

The unique structure of 1-(4-Hydroxyphenyl)-1-methylurea, featuring both a hydroxylated phenyl ring and a methylurea (B154334) group, suggests its potential as a valuable tool in chemical biology. Future research could focus on its ability to act as a molecular probe to investigate specific biological processes. Mechanistic studies would be crucial to understand how its structural motifs interact with cellular components. This could involve synthesizing derivatives and studying structure-activity relationships to identify key interaction points.

Development of Advanced Delivery Systems for Research Applications (e.g., nanocarriers for in vitro/animal studies)

To effectively study the biological effects of this compound in cellular and animal models, the development of advanced delivery systems will be essential. Its physicochemical properties, such as solubility and stability, will dictate the most suitable delivery strategies. Research into encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles, could enhance its bioavailability and allow for targeted delivery to specific cells or tissues in preclinical research settings.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A comprehensive understanding of the effects of this compound on biological systems can be achieved through the integration of systems biology and omics technologies. By treating cells or model organisms with the compound and subsequently analyzing changes in the genome, transcriptome, proteome, and metabolome, researchers could identify the broader cellular response. This holistic approach can reveal novel pathways and networks affected by the compound, providing a more complete picture of its mechanism of action.

Exploration of Novel Biological Targets and Signaling Pathways

A primary area of future investigation will be the identification of the specific biological targets of this compound. High-throughput screening assays, affinity chromatography, and computational docking studies could be employed to discover proteins or other macromolecules that bind to the compound. Once a target is identified, further research would be necessary to elucidate how this interaction modulates downstream signaling pathways, potentially uncovering novel therapeutic intervention points or biological mechanisms.

Role in Mechanistic Toxicology Research (Non-Human, Cellular, and Molecular Level)

Understanding the toxicological profile of any novel compound is paramount. Future research should include in vitro and in vivo studies to assess the potential toxicity of this compound at the cellular and molecular levels. This would involve investigating its effects on cell viability, proliferation, and apoptosis in various cell lines. Mechanistic toxicology studies could also explore its potential for DNA damage, mitochondrial dysfunction, or disruption of key enzymatic activities in non-human model systems.

Potential for Use in Environmental Remediation Technologies (e.g., as a probe or target for degradation research)

The chemical structure of this compound may lend itself to applications in environmental science. Research could explore its potential as a chemical probe to study the fate and transport of similar urea-based compounds in the environment. Furthermore, investigating its biodegradability by microorganisms could reveal novel enzymatic pathways for the degradation of phenylurea compounds, which could be harnessed for bioremediation technologies.

Q & A

Q. What methodologies evaluate the environmental impact of this compound during disposal?

- Methodological Answer :

- OECD 301 biodegradation test : Measure DOC removal in activated sludge over 28 days. Low biodegradability (<20%) necessitates advanced oxidation (e.g., UV/H₂O₂) for degradation .

- Daphnia magna acute toxicity : Assess EC₅₀ using 48-hour immobilization assays. Correlate with logP values to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.